molecular formula C15H15N5OS2 B2382371 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1219911-69-9

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No. B2382371
CAS RN: 1219911-69-9
M. Wt: 345.44
InChI Key: WELWDBRJAYTLDW-UHFFFAOYSA-N
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Description

“N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is known to be a pharmacophore for many molecules with significant biological and therapeutic value .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One common method involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be performed under microwave irradiation, providing a series of imidazo[1,2-a]pyridines in good to excellent yields . The reaction conditions are mild and metal-free .


Molecular Structure Analysis

The molecular structure of “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” is complex, with several functional groups. The imidazo[1,2-a]pyridine core is a bicyclic heterocycle, which is fused to a thiadiazole ring. The molecule also contains a cyclobutanecarboxamide group .


Chemical Reactions Analysis

The chemical reactions involving “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” are likely to be complex due to the presence of several reactive functional groups. The imidazo[1,2-a]pyridine core can undergo various reactions, including C–C bond cleavage promoted by I2 and TBHP .

Future Directions

The future directions for research on “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” could include further exploration of its biological activity and potential therapeutic applications. The imidazo[1,2-a]pyridine core is a promising scaffold for the development of new drugs .

properties

IUPAC Name

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c21-13(10-4-3-5-10)17-14-18-19-15(23-14)22-9-11-8-20-7-2-1-6-12(20)16-11/h1-2,6-8,10H,3-5,9H2,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELWDBRJAYTLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

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